N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-13-9-8-12(2)15(21)11-13/h3-9,11,24H,1,10H2,2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVCBCRAZPEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the dihydroquinoline class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dihydroquinoline core , which is known for its diverse biological activities.
- A fluorinated phenyl group that may enhance its pharmacological properties.
- A carboxamide functional group , which is often associated with increased solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antiviral Activity : The compound has been investigated for its efficacy against HIV and Hepatitis B Virus (HBV). In vitro studies suggest that it may inhibit viral replication by interfering with viral integrase activity and other replication processes .
- Antibacterial Properties : Research indicates moderate antibacterial activity against certain strains, although specific mechanisms remain to be fully elucidated. The compound's structure may allow it to disrupt bacterial cell wall synthesis or function .
- Anticancer Potential : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), through mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways .
Efficacy Against HIV
A study evaluating a series of related compounds demonstrated that while some derivatives exhibited moderate anti-HIV activity, the specific compound did not show significant integrase inhibitory effects at concentrations below 100 µM . This suggests that further modifications may be necessary to enhance its antiviral efficacy.
Antibacterial Activity
In vitro assays measuring the minimum inhibitory concentration (MIC) revealed that the compound possesses moderate antibacterial properties. However, it was less effective compared to standard antibacterial agents, indicating that while promising, it may require structural optimization for enhanced activity .
Anticancer Activity
In a comparative study of various quinoline derivatives, the compound showed promising anticancer effects with IC50 values indicating significant cytotoxicity against selected cancer cell lines. For instance, derivative compounds exhibited IC50 values as low as 1.2 µM against MCF-7 cells, suggesting strong potential for further development as an anticancer agent .
Data Tables
| Activity Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| Antiviral | HIV | >100 | Limited activity observed |
| Antibacterial | Various bacteria | Moderate | Requires further optimization |
| Anticancer | MCF-7 | 1.2 | Significant cytotoxicity noted |
| Panc-1 | 1.4 | Induced apoptosis in treated cells |
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of the compound and tested their antiviral properties against HIV. The results indicated that while some derivatives showed promise, the original compound had limited effectiveness at lower concentrations.
Case Study 2: Anticancer Activity
A study focused on the anticancer effects of the compound revealed that treatment with certain derivatives led to cell cycle arrest in the G2/M phase in MCF-7 cells. This was supported by analyses showing increased expression of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Substituent Variations at Position 1
The allyl group (prop-2-en-1-yl) in the target compound is compared to other alkyl/aryl groups in analogs:
Key Insight : Allyl substituents may improve binding kinetics compared to bulkier alkyl chains (e.g., propyl) by allowing conformational adaptability. Methyl groups (e.g., in ) reduce steric hindrance but limit interaction depth.
Carboxamide Side Chain Modifications
The 3-fluoro-4-methylphenyl group is contrasted with other aryl substituents:
Key Insight :
Pharmacological Activity and Polymorphism
- N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (): Activity: 75.3% reduction in acetic acid-induced writhings at 20 mg/kg (oral, mice) .
- Polymorphism Concerns: Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide exhibit polymorphism, impacting solubility and efficacy . The target compound’s solid-state properties remain unstudied but warrant investigation.
Q & A
Q. What are the common synthetic routes for preparing N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide?
The synthesis typically involves multi-step pathways starting from quinoline precursors. Key steps include:
- Functionalization of the quinoline core : Introduction of the 4-hydroxy-2-oxo group via oxidation or hydrolysis reactions under controlled pH (e.g., acidic or basic conditions) .
- Allylation : The prop-2-en-1-yl (allyl) group is introduced via nucleophilic substitution or transition metal-catalyzed coupling (e.g., using Pd catalysts) .
- Carboxamide coupling : The 3-fluoro-4-methylphenyl moiety is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can structural characterization be performed for this compound?
A combination of spectroscopic and analytical methods is essential:
- NMR : and NMR to confirm substitution patterns (e.g., allyl group protons at δ 5.1–5.8 ppm, aromatic protons for fluorophenyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 383.12) .
- X-ray Crystallography : For definitive 3D structure determination (if single crystals are obtainable) .
- HPLC : To assess purity (>98% for biological assays) using C18 columns and UV detection .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine position, allyl group) impact biological activity in quinoline carboxamides?
Structure-activity relationship (SAR) studies reveal:
- Fluorine position : 3-Fluoro substitution on the phenyl ring enhances metabolic stability compared to 4-fluoro analogs, as shown in cytotoxicity assays (IC values: 3-fluoro = 1.2 µM vs. 4-fluoro = 3.8 µM in HeLa cells) .
- Allyl group : The allyl moiety improves membrane permeability (logP increase by 0.5 units) but may reduce solubility .
- Methyl group on phenyl : The 4-methyl group reduces off-target binding in kinase inhibition assays (e.g., 10-fold selectivity over EGFR) .
Q. Table 1: Comparative SAR Data for Analogous Quinoline Carboxamides
| Substituent Position | Biological Activity (IC, µM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 3-Fluoro, 4-methyl | 1.2 (HeLa) | 2.8 | 15 |
| 4-Chloro, 3-methyl | 2.5 (HeLa) | 3.1 | 8 |
| 2-Fluoro, 5-methyl | 5.7 (HeLa) | 2.5 | 22 |
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or cellular models. Mitigation approaches include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay kits (e.g., MTT vs. resazurin) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .
- Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. How can reaction yields be optimized for the allylation step in synthesis?
Yield improvements rely on:
- Catalyst selection : Pd(PPh) increases allylation efficiency (85% yield) vs. CuI (60%) under reflux .
- Solvent effects : DMF enhances reaction rates compared to THF (reflux at 110°C vs. 65°C) .
- Protecting groups : Temporarily protect the 4-hydroxy group with acetyl to prevent side reactions (yield increases from 50% to 78%) .
Methodological Considerations
Q. What are the best practices for analyzing in vitro metabolic stability of this compound?
- Hepatic microsome assays : Use human liver microsomes (HLM) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
- Half-life calculation : Use the formula , where is the elimination rate constant .
Q. How can computational modeling predict target binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
